

An In-depth Technical Guide to the Physical and Chemical Properties of Diazodiphenylmethane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diphenylmethyl group and as a precursor to diphenylcarbene. Its unique reactivity, stemming from the diazo functional group, allows it to participate in a wide array of chemical transformations, including esterifications, etherifications, and cycloaddition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of **diazodiphenylmethane**, complete with experimental protocols and mechanistic insights to support its effective application in research and development.

Physical Properties

Diazodiphenylmethane is a red-black crystalline solid that is soluble in many common organic solvents.[1] Below is a summary of its key physical properties.



Property	Value	Reference(s)
Molecular Weight	194.23 g/mol	[2][3]
Appearance	Red-black solid/crystals	[2][4]
Melting Point	29-31 °C	[5][6]
Boiling Point	320.68 °C (rough estimate)	[4][7]
Density	1.1579 g/cm³ (rough estimate)	[4][7]
Solubility	Soluble in chloroform, slightly soluble in ethyl acetate and methanol.	[4][7]
Stability	Relatively unstable; decomposes slowly at room temperature and more rapidly upon heating. Possibly shock- sensitive.	[1][6]

Spectroscopic Properties

The structural features of **diazodiphenylmethane** give rise to a distinct spectroscopic signature, which is crucial for its identification and for monitoring its reactions.

Spectroscopic Technique	Characteristic Data	Reference(s)
UV-Vis	λmax ≈ 525 nm	[8]
Infrared (IR)	Diazo stretching (νN≡N): ~2032 cm ⁻¹	[9]
¹H NMR (500 MHz, CDCl₃)	δ 7.42 (t, J = 7.7 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (t, J = 7.3 Hz, 2H)	[9]
¹³ C NMR (125 MHz, CDCl ₃)	δ 129.5, 129.1, 125.6, 125.2, 62.6	[9]



Chemical Properties and Reactivity

The chemistry of **diazodiphenylmethane** is dominated by two main pathways: reactions involving the intact diazo group and reactions proceeding through the formation of a carbene intermediate upon loss of nitrogen gas.

Synthesis of Diazodiphenylmethane

A common and effective method for the preparation of **diazodiphenylmethane** is the oxidation of benzophenone hydrazone.

Diagram 1: Synthesis of **Diazodiphenylmethane**.

Reaction with Carboxylic Acids

Diazodiphenylmethane reacts readily with carboxylic acids to form diphenylmethyl esters. This reaction is particularly useful for the protection of carboxylic acid functionalities. The reaction proceeds via a rate-determining proton transfer from the carboxylic acid to the diazomethane, followed by a rapid nucleophilic attack of the carboxylate anion.[8][10]

Diagram 2: Mechanism of reaction with carboxylic acids.

1,3-Dipolar Cycloaddition

As a 1,3-dipole, **diazodiphenylmethane** undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like pyrazolines.[10][11]

Diagram 3: 1,3-Dipolar cycloaddition with an alkene.

Thermal and Photochemical Decomposition

Upon heating or irradiation with UV light, **diazodiphenylmethane** decomposes to form the highly reactive diphenylcarbene and nitrogen gas.[2][10] The generated carbene can then undergo various reactions, such as insertions and cyclopropanations.

Experimental Protocols Synthesis of Diazodiphenylmethane from Benzophenone Hydrazone



Materials:

- Benzophenone hydrazone
- Activated manganese(IV) oxide (MnO₂)
- Dichloromethane (CH₂Cl₂)
- Dibasic potassium phosphate (KH₂PO₄)

Procedure:

- In a round-bottom flask, suspend benzophenone hydrazone in dichloromethane.
- Add dibasic potassium phosphate (10% w/w) to the suspension to stabilize reaction intermediates.[10]
- Cool the mixture to 0 °C in an ice bath.
- Slowly add activated manganese(IV) oxide in a molar ratio of 1:3.5 (benzophenone hydrazone to MnO₂).[10]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[10]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the manganese dioxide and potassium phosphate.
- Wash the solid residue with dichloromethane.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude diazodiphenylmethane.
- The product can be further purified by recrystallization from a suitable solvent like petroleum ether.



General Protocol for the Reaction of Diazodiphenylmethane with a Carboxylic Acid

Materials:

- Diazodiphenylmethane
- Carboxylic acid (e.g., benzoic acid)
- Anhydrous ethanol

Procedure:

- Prepare a solution of the carboxylic acid in anhydrous ethanol (e.g., 10 mM).
- Prepare a solution of **diazodiphenylmethane** in anhydrous ethanol (e.g., 1.0 mM).
- In a suitable reaction vessel, mix the two solutions at a controlled temperature (e.g., 21 °C).
 [8] A large excess of the carboxylic acid is often used to ensure pseudo-first-order kinetics with respect to diazodiphenylmethane.
- Monitor the progress of the reaction by UV-Vis spectrometry by following the disappearance
 of the characteristic absorbance of diazodiphenylmethane at approximately 525 nm.[8]
- Once the reaction is complete (indicated by the disappearance of the red color), the solvent can be removed under reduced pressure.
- The resulting diphenylmethyl ester can be purified by standard techniques such as column chromatography or recrystallization.

General Protocol for 1,3-Dipolar Cycloaddition with an Alkene

Materials:

- Diazodiphenylmethane
- Alkene (dipolarophile, e.g., an electron-deficient alkene like methyl acrylate)



Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

- Dissolve the alkene in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Prepare a solution of diazodiphenylmethane in the same solvent.
- Slowly add the diazodiphenylmethane solution to the alkene solution at room temperature
 or a slightly elevated temperature, depending on the reactivity of the dipolarophile.
- Stir the reaction mixture and monitor its progress using TLC or NMR spectroscopy.
- Upon completion of the reaction, remove the solvent under reduced pressure.
- Purify the resulting pyrazoline derivative by column chromatography or recrystallization.

Safety and Handling

Diazodiphenylmethane is a potentially unstable and shock-sensitive compound.[1][6] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. It is recommended to store **diazodiphenylmethane** at low temperatures (-20 °C) and protected from light.[4][7] Due to its potential hazards, it is often prepared fresh for immediate use.

Conclusion

Diazodiphenylmethane is a valuable reagent with a rich and diverse chemistry. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in the synthesis of complex organic molecules. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important synthetic tool.



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